4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one

Description

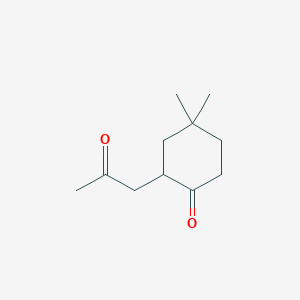

4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one is a cyclohexanone derivative characterized by a ketone group at position 1, two methyl groups at positions 4 and 4, and a 2-oxopropyl substituent at position 2. This compound is commercially available and used in pharmaceutical research, particularly as an intermediate in synthetic pathways .

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2-(2-oxopropyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-8(12)6-9-7-11(2,3)5-4-10(9)13/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSGSUJTRGDNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CC(CCC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729399 | |

| Record name | 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163128-46-9 | |

| Record name | 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(chloromethyl)-3,5-dioxahex-1-ene with 4,4-dimethylcyclohexanone under specific reaction conditions . This reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted cyclohexanone derivatives.

Scientific Research Applications

Chemical Synthesis

a. Intermediate in Organic Synthesis

4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one serves as an essential intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of functional groups through nucleophilic substitution reactions. The compound's reactivity can be harnessed to create more complex molecules used in pharmaceuticals and agrochemicals.

b. Photoinitiators in Polymer Chemistry

This compound has been explored as a photoinitiator in UV-curable coatings and adhesives. Its ability to generate free radicals upon UV irradiation makes it suitable for initiating polymerization processes, leading to the formation of durable and high-performance materials.

Pharmaceutical Applications

a. Antifungal Activity

Recent studies have indicated that extracts containing this compound exhibit significant antifungal properties. For instance, research has shown that this compound can inhibit the growth of various fungal pathogens such as Fusarium oxysporum and Cladosporium xanthochromaticum, making it a candidate for developing new antifungal therapies .

b. Antioxidant Properties

The compound has demonstrated notable antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Its efficacy was measured using the DPPH assay, revealing promising results that suggest potential applications in nutraceuticals and functional foods aimed at enhancing health through antioxidant mechanisms .

Material Science

a. Use in Coatings and Adhesives

Due to its photoinitiating capabilities, this compound is utilized in formulating UV-cured coatings and adhesives. These materials are valued for their rapid curing times and superior adhesion properties, making them suitable for various industrial applications including automotive and electronics .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates functional group introduction |

| Pharmaceutical | Antifungal agent | Effective against Fusarium oxysporum |

| Antioxidant properties | Significant DPPH radical scavenging activity | |

| Material Science | Photoinitiator in coatings | Enhances curing speed and adhesion |

Case Studies

Case Study 1: Antifungal Efficacy

A study conducted on various extracts containing this compound revealed that methanol extracts exhibited the highest antifungal activity with an IC50 value significantly lower than other solvents tested. This positions the compound as a potential lead for developing new antifungal agents .

Case Study 2: Photoinitiator Performance

In a comparative analysis of photoinitiators used in UV-cured coatings, this compound showed superior performance in terms of curing speed and final film properties compared to traditional photoinitiators. This enhances its viability for commercial applications in fast-curing systems .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its activity and interactions with other molecules. The specific molecular targets and pathways involved depend on the context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one, highlighting substituent variations, physicochemical properties, and applications:

Structural and Functional Insights:

Substituent Effects: The 2-oxopropyl group in the target compound and 8α-(2-oxopropyl)-erythraline introduces ketone reactivity, enabling nucleophilic additions or reductions. However, the erythraline framework in the latter confers distinct biological activity due to its alkaloid nature. Pyrrolidinyl (in 4,4-Dimethyl-2-(pyrrolidin-2-yl)cyclohexan-1-one ) and methylamino groups (in ketamine and methoxmetamine ) enhance nitrogen-based interactions, critical for pharmacological targeting (e.g., NMDA receptor modulation).

Spectroscopic Comparisons :

- The IR absorption at 1712 cm<sup>−1</sup> in 8α-(2-oxopropyl)-erythraline aligns with carbonyl stretching, a feature shared with the target compound. UV data (λmax ~200–290 nm) suggests π→π* transitions in conjugated systems.

Its commercial status as a synthetic intermediate contrasts with these clinically validated analogs.

Biological Activity

4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclohexanone ring with two methyl groups and a ketone functional group. Its molecular formula is , and it has unique physicochemical properties that influence its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects. For instance, the compound was evaluated in vitro against several human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MOLT-4 (Leukemia) | 5.2 |

| HL-60 (Leukemia) | 6.1 |

| DLD-1 (Colorectal Cancer) | 7.3 |

| LoVo (Colorectal Cancer) | 8.0 |

These results suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. In vitro studies showed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages. The compound also reduced nitric oxide production by inhibiting nitric oxide synthase expression .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Cell Cycle Regulation : The compound induces G2/M phase arrest in cancer cells, leading to reduced cell proliferation.

- Apoptosis Induction : It promotes apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-xL.

- Cytokine Modulation : By inhibiting key signaling pathways involved in inflammation, the compound reduces cytokine production in immune cells.

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at concentrations above 5 µM .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound, demonstrating its ability to inhibit TNF-α production in LPS-stimulated macrophages by approximately 50% at a concentration of 10 µM . This suggests potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or alkylation of 4,4-dimethylcyclohexanone derivatives. For example, introducing the 2-oxopropyl group may involve reacting 4,4-dimethylcyclohexanone with acetyl chloride or propionyl chloride under basic conditions (e.g., NaOH/EtOH). Reaction optimization is critical due to steric hindrance from the dimethyl groups, requiring temperature control (e.g., reflux at 80°C) and inert atmospheres to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups at C4, oxopropyl at C2).

- IR spectroscopy : Detection of carbonyl stretches (~1700 cm) and hydroxyl/alkyl group vibrations.

- Mass spectrometry : High-resolution MS (HR-MS) to verify molecular weight (CHO, theoretical 182.13 g/mol).

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral studies?

- Methodological Answer : Enantioselective routes may employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., proline-derived organocatalysts). For example, kinetic resolution during alkylation or use of chiral Lewis acids (e.g., BINOL-derived catalysts) can control stereochemistry at the oxopropyl group. Computational modeling (DFT) aids in predicting transition states and optimizing enantiomeric excess (ee >90%) .

Q. How can contradictory data in reaction yields or biological activity be resolved?

- Methodological Answer : Discrepancies often arise from:

- Reaction conditions : Variability in solvent polarity (e.g., THF vs. DMF) or catalyst loading. Systematic DOE (Design of Experiments) minimizes confounding factors.

- Analytical validation : Cross-validate purity using orthogonal methods (e.g., GC-MS vs. LC-MS).

- Biological assays : Standardize assay protocols (e.g., enzyme inhibition IC values under fixed pH/temperature) and use positive controls (e.g., ketamine derivatives for neuroactivity comparisons) .

Q. What computational methods are suitable for studying its conformational dynamics?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate cyclohexanone ring puckering and substituent interactions in explicit solvent (e.g., water/ethanol).

- Quantum Mechanics (QM) : Calculate energy barriers for keto-enol tautomerism using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Docking studies : Predict binding affinity to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Application-Oriented Questions

Q. What role does this compound play in drug discovery pipelines?

- Methodological Answer : It serves as a precursor for:

- Neuroactive agents : Structural analogs (e.g., substituted cyclohexanones) are tested for NMDA receptor modulation.

- Antimicrobials : Functionalization of the oxopropyl group (e.g., introducing fluorine) enhances bioactivity.

- Metabolism studies : Use human liver microsomes (pHLMs) and UPLC-HRMS to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can its stability under varying storage conditions be optimized?

- Methodological Answer :

- Thermal stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Light sensitivity : Store in amber vials under nitrogen to prevent photooxidation.

- Solvent compatibility : Avoid DMSO due to hygroscopicity; use anhydrous DCM or acetonitrile for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.